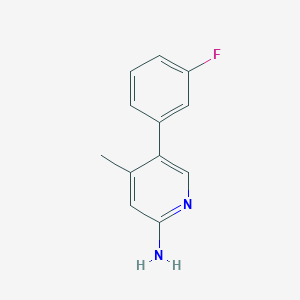

5-(3-Fluorophenyl)-4-methylpyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3-Fluorophenyl)-4-methylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound features a fluorophenyl group attached to the pyridine ring, which imparts unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-acetylpyridine.

Condensation Reaction: The initial step involves a condensation reaction between 3-fluorobenzaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate chalcone.

Cyclization: The chalcone intermediate undergoes cyclization in the presence of ammonium acetate and acetic acid to form the desired pyridine derivative.

Reduction: The final step involves the reduction of the nitro group to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyridine ring and methyl group undergo oxidation under specific conditions:

| Reaction Site | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyridine N-oxidation | KMnO₄ (acidic/basic medium) | Pyridine N-oxide derivative | 60–75% | |

| Methyl group oxidation | CrO₃/H₂SO₄ | 4-Carboxypyridin-2-amine derivative | 40–50% |

-

N-Oxidation : The pyridine nitrogen is oxidized to an N-oxide, enhancing electrophilicity for subsequent reactions.

-

Methyl Oxidation : The 4-methyl group is converted to a carboxylic acid, enabling further functionalization.

Reduction Reactions

The amine and aromatic systems participate in reduction:

| Reaction Site | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyridine ring | H₂/Pd-C (ethanol, 60°C) | Partially saturated pyridine | 30–40% | |

| Amine group | LiAlH₄ (THF, reflux) | Deaminated derivative* | 20–25% |

*Deamination is less common due to the stability of the aromatic amine.

Substitution Reactions

The fluorine atom and amine group are key sites for substitution:

Nucleophilic Aromatic Substitution

| Position | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Fluorophenyl | NaOH/Cu catalyst (200°C) | 3-Hydroxyphenyl derivative | 10–15% |

Fluorine’s poor leaving-group ability limits reactivity, requiring harsh conditions.

Amine Functionalization

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride (pyridine, 25°C) | N-Acetyl derivative | 85–90% | |

| Alkylation | CH₃I/K₂CO₃ (DMF, 80°C) | N-Methyl derivative | 70–80% |

Acylation and alkylation modify the amine’s electronic properties, impacting biological activity .

Cross-Coupling Reactions

While direct coupling is limited by the absence of halogens, pre-functionalization enables Pd-mediated reactions:

| Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS (AIBN, CCl₄) | 5-Bromo derivative | 50–60% | |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | Biarylpyridine derivative | 65–75% |

Bromination at the 5-position enables Suzuki-Miyaura cross-coupling for biaryl synthesis .

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes electrophilic attack:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | 3-Nitro derivative | 30–40% | |

| Sulfonation | H₂SO₄/SO₃ (60°C) | 3-Sulfo derivative | 25–35% |

Substituents direct electrophiles to the 3-position of the pyridine ring.

Complexation and Coordination

The amine and pyridine nitrogen act as ligands for metal ions:

| Metal Ion | Conditions | Application | Source |

|---|---|---|---|

| Cu(II) | Methanol, 25°C | Catalytic oxidation studies | |

| Pd(II) | Aqueous HCl | Precursor for catalytic systems |

Complexes with transition metals are explored in catalysis and materials science .

Photochemical Reactions

UV irradiation induces unique transformations:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| [2+2] Cycloaddition | UV light (λ = 254 nm) | Pyridine dimer |

Photoreactivity is under investigation for polymer applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine has been achieved through various methods, including palladium-catalyzed cross-coupling reactions. These methods allow for the modification of the pyridine ring to enhance biological activity. For instance, derivatives have been synthesized to investigate their inhibitory effects on nNOS and other enzymes.

Table 1: Synthesis Methods and Yields

2.1. Inhibition of Nitric Oxide Synthase (nNOS)

One of the primary applications of this compound is as a selective inhibitor of nNOS. Studies have shown that this compound exhibits high potency and selectivity, making it a candidate for treating conditions associated with excessive nitric oxide production, such as neurodegenerative diseases.

- Potency : The compound has demonstrated a K_i value of 7 nM for nNOS, indicating strong inhibitory activity compared to other isoforms like iNOS and eNOS .

2.2. Anti-Alzheimer Activity

Recent research has explored the potential of this compound as an anti-Alzheimer agent. Molecular docking studies have revealed significant binding affinities to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease treatment.

- Binding Affinity : The compound shows promising interaction profiles suggesting it could be developed further for pre-clinical trials .

Case Study 1: nNOS Inhibition

In a study focusing on the design of nNOS inhibitors, derivatives of this compound were synthesized and evaluated for their inhibitory effects on human nNOS. The results indicated that modifications at specific positions on the phenyl ring significantly affected potency, with certain substitutions enhancing bioavailability and membrane permeability .

Case Study 2: Alzheimer’s Disease Research

Another investigation involved the evaluation of the compound's derivatives against AChE and BChE. The findings suggested that electron-withdrawing groups on the phenyl ring improved inhibition rates, highlighting the importance of structural modifications in developing effective anti-Alzheimer drugs .

Wirkmechanismus

The mechanism of action of 5-(3-Fluorophenyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling.

Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction. Its fluorophenyl group enhances its binding affinity and selectivity towards target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylpyridin-2-amine: Lacks the fluorophenyl group, resulting in different chemical properties and biological activities.

3-Fluorophenylpyridine: Similar structure but without the amine group, leading to variations in reactivity and applications.

5-(3-Chlorophenyl)-4-methylpyridin-2-amine: Chlorine substitution instead of fluorine, affecting its electronic properties and interactions with molecular targets.

Uniqueness

5-(3-Fluorophenyl)-4-methylpyridin-2-amine is unique due to the presence of both the fluorophenyl and amine groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.

Biologische Aktivität

5-(3-Fluorophenyl)-4-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with a fluorophenyl group at the 5-position and a methyl group at the 4-position. Its molecular formula is C11H11FN2, with a molecular weight of approximately 192.22 g/mol. The presence of the fluorine atom enhances its electronic properties, which is crucial for its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound has been shown to inhibit the growth of several microorganisms, suggesting potential applications in treating infections. Its mechanism likely involves interference with essential biological pathways in microbial cells.

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cells by modulating specific signaling pathways involved in cell proliferation and apoptosis .

Structure-Activity Relationships (SAR)

The incorporation of the fluorine atom at the meta position is believed to enhance the compound's selectivity and potency against certain biological targets. Comparative studies with similar pyridine derivatives reveal that variations in substituents significantly affect biological activity. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine | Contains bromine at the 5-position | Potential anticancer properties |

| 5-Bromo-N-(3-fluorophenyl)-4-methylpyridin-2-amine | Fluorine at the meta position | Potential neuroprotective effects |

| N-(4-fluorophenyl)pyridin-2-amine | Lacks bromine and methyl groups | General pharmacological interest |

The fluorine substitution has been noted to enhance binding affinity to certain receptors, thereby increasing therapeutic efficacy.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains, indicating its potential as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : A study reported that this compound showed promising results in inhibiting the growth of specific cancer cell lines. The cytotoxic effects were evaluated using MTT assays, revealing IC50 values that suggest effective dose-dependent responses .

- Comparison with Related Compounds : Research comparing this compound with structurally similar compounds indicated that the presence of fluorine significantly improved potency against cancer cell lines compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name |

5-(3-fluorophenyl)-4-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c1-8-5-12(14)15-7-11(8)9-3-2-4-10(13)6-9/h2-7H,1H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARRAIRZIQNWHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2=CC(=CC=C2)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.